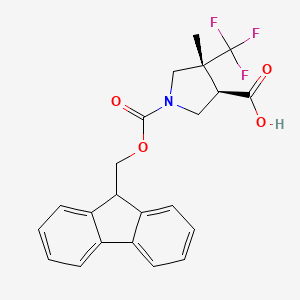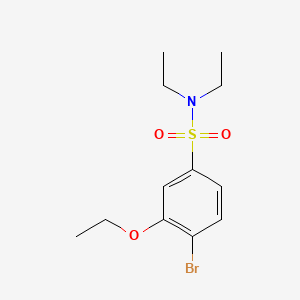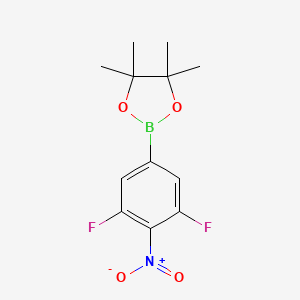
2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5-Difluoro-4-nitrophenyl)methanol” is a chemical compound with the CAS Number: 1123172-89-3 . It has a molecular weight of 189.12 .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.69 cm/s . It has a Log Po/w (iLOGP) of 1.01 .Scientific Research Applications
Synthesis and Material Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including those similar to the compound , have been synthesized. These compounds are potential intermediates for creating new materials for LCD technology and are being tested for potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Polymer Science and Organic Electronics
Precision Synthesis of Poly(3-hexylthiophene)
The compound has been utilized in Suzuki-Miyaura coupling polymerization, leading to the creation of polymers with potential applications in organic electronics (Yokozawa et al., 2011).
Chain-growth Polymerization for Synthesis of Polyfluorene
It has been involved in palladium-catalyzed polycondensation via Suzuki−Miyaura coupling, demonstrating its utility in synthesizing polyfluorene for various applications (Yokoyama et al., 2007).
Detection of Nitroaromatic Explosives
- Photoluminescent Polymers for Explosive Detection: Research has explored the use of polymers containing elements like the compound for detecting nitroaromatic explosives, crucial in security and defense sectors (Sohn et al., 2003).
Electrochemical Properties
- Electrochemical Analysis of Organoboron Compounds: This compound's structural analogs have been analyzed electrochemically, indicating potential applications in electrochemistry and materials science (Tanigawa et al., 2016).
Photoredox Systems for Catalytic Fluoromethylation
- Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds: The compound's analogs have been used in photoredox systems, demonstrating their importance in synthesizing structurally diverse organofluorine compounds (Koike & Akita, 2016).
Supramolecular Chemistry
Exploration of CH⋯F & CF⋯H Mediated Supramolecular Arrangements
The compound's structural relatives have been studied for their potential in supramolecular chemistry, particularly focusing on fluorinated compounds (Adeel et al., 2021).
Inclusion Compounds and Structural Transformations
Related compounds have been used to study structural adaptability and transformations in molecular networks, which is essential in crystal engineering and materials science (Thaimattam et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)9(15)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFYYDQOMVAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

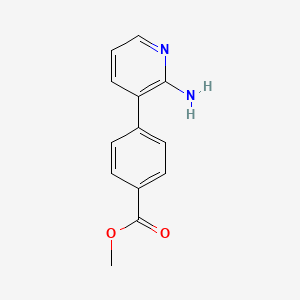

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)
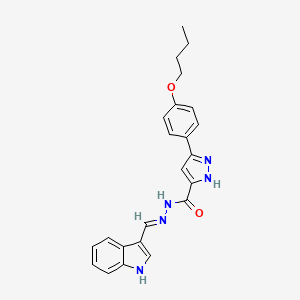
![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)
